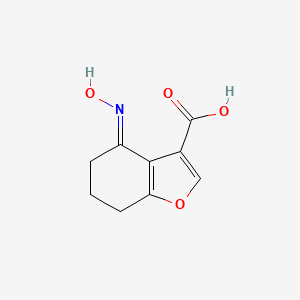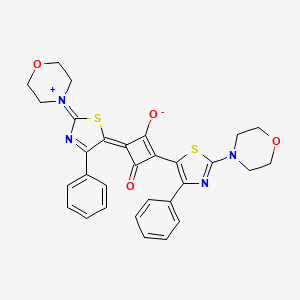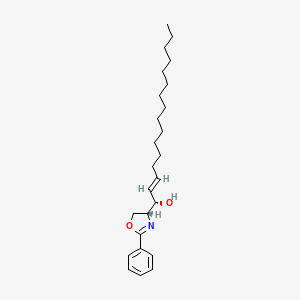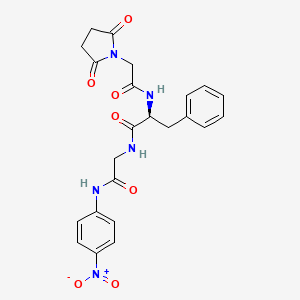
Trichloro(2-dodecylhexadecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(2-dodecylhexadecyl)silane is a versatile organosilicon compound known for its significant applications in surface modification and catalysis. This compound is characterized by its long alkyl chain and trichlorosilane functional group, making it highly reactive and useful in various scientific and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(2-dodecylhexadecyl)silane typically involves the reaction of 2-dodecylhexadecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process generally requires a catalyst, such as a Lewis acid, to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(2-dodecylhexadecyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization: It can polymerize to form siloxane polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Polymerization: Catalysts like acids or bases.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.
Polymerization: Siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Trichloro(2-dodecylhexadecyl)silane is widely used in scientific research due to its ability to modify surfaces and act as a catalyst. Some of its applications include:
Surface Modification: Used to create hydrophobic or hydrophilic surfaces on various materials.
Catalysis: Acts as a catalyst in organic synthesis reactions.
Biology and Medicine: Utilized in the development of biomaterials and drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Trichloro(2-dodecylhexadecyl)silane involves the reactivity of its trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and participate in polymerization processes. The long alkyl chain provides hydrophobic properties, making it useful in creating water-repellent surfaces .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane: A simpler compound with similar reactivity but lacks the long alkyl chain.
Dichlorosilane: Similar in reactivity but has two chlorine atoms instead of three.
Chlorodimethylsilane: Contains a dimethyl group instead of the long alkyl chain.
Uniqueness: Trichloro(2-dodecylhexadecyl)silane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it particularly useful in surface modification applications. Its ability to form stable siloxane bonds also sets it apart from simpler silanes .
Eigenschaften
IUPAC Name |
trichloro(2-dodecylhexadecyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMUSUAPQLNQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696701 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-99-4 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1R-(5-endo,6-exo,7-syn)]-(9CI)](/img/new.no-structure.jpg)








